N‑Methyl Amide vs. Primary Amide: H‑Bond Donor Reduction and Lipophilicity Gain Alter Solid‑State Properties and Solubility
Compared with the unsubstituted primary amide 2‑(4‑nitro‑1H‑pyrazol‑1‑yl)acetamide (CAS 32407‑64‑0), the N‑methyl congener carries one fewer H‑bond donor (1 vs. 2) and a modest increase in molecular weight (184.15 vs. 170.13 Da). The predicted ACD/LogP shifts from an estimated ‑1.0 ± 0.3 for the primary amide to ‑0.69 for the target compound, reflecting a ~2‑fold increase in lipophilicity . The polar surface area remains identical (93 Ų), preserving water solubility within the same practical range (~2.7 g/L predicted at 25 °C) . Purity specifications from commercial vendors are comparable: the target compound is offered at 95 % purity , whereas the primary amide analog is typically listed at 95–97 % purity .
| Evidence Dimension | Calculated lipophilicity (ACD/LogP) and H‑bond donor count |
|---|---|
| Target Compound Data | ACD/LogP = −0.69; H‑bond donors = 1; MW = 184.15 Da |
| Comparator Or Baseline | 2‑(4‑Nitro‑1H‑pyrazol‑1‑yl)acetamide: ACD/LogP ≈ −1.0 (estimated); H‑bond donors = 2; MW = 170.13 Da |
| Quantified Difference | ΔLogP ≈ +0.31 (2‑fold lipophilicity increase); H‑bond donor count reduced by 1; MW increased by 14 Da |
| Conditions | ACD/Labs Percepta v14.00 predictions (neutral species, 25 °C) |
Why This Matters
The reduced H‑bond donor count improves membrane permeability potential while the moderate LogP increase maintains aqueous solubility, making this intermediate more attractive than the primary amide for CNS‑oriented projects where both solubility and passive permeability must be balanced.
